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These application notes provide a detailed overview and protocols for various biophysical and
cellular techniques used to measure the formation of the critical ternary complex (Protein of
Interest-PROTAC-E3 Ligase) in Proteolysis Targeting Chimera (PROTAC) drug development.
The stability and kinetics of this complex are paramount to the efficacy of a PROTAC.[1][2]

Introduction to PROTACSs and the Ternary Complex

Proteolysis Targeting Chimeras (PROTACS) are heterobifunctional molecules that induce the
degradation of a target protein (Protein of Interest, POI) by hijacking the ubiquitin-proteasome
system.[3][4] They achieve this by simultaneously binding to the POI and an E3 ubiquitin
ligase, thereby forming a ternary complex.[5][6] This proximity facilitates the ubiquitination of
the POI, marking it for degradation by the proteasome. The formation and stability of this
ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][7]

The interaction within the ternary complex can be influenced by "cooperativity,"” a phenomenon
where the binding of one protein to the PROTAC affects the PROTAC's affinity for the other
protein.[8] Positive cooperativity, where the affinity is enhanced, is often a desirable
characteristic for potent PROTACSs.[1][8]
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Biophysical Techniques for Ternary Complex
Characterization

Biophysical assays are essential for the in-vitro characterization of the thermodynamics and
kinetics of ternary complex formation.[9][10]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1]
It is widely used to determine the kinetics (kon and koff) and affinity (KD) of binary and ternary
interactions.[11][12]
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Application Note: SPR provides detailed kinetic information that is not easily obtained from
other techniques.[4] By immobilizing the E3 ligase on the sensor chip, one can measure the
binding of the PROTAC alone (binary interaction) and in the presence of the POI (ternary
interaction).[11][12] This allows for the calculation of the cooperativity factor (a), which is the
ratio of the binary KD to the ternary KD.[11][12]

Protocol: SPR Analysis of Ternary Complex Formation
e Immobilization of E3 Ligase:

o Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide
(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Inject the purified E3 ligase (e.g., VHL or CRBN complex) at a concentration of 10-50
pg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the
desired immobilization level.
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o Deactivate the remaining active esters with an injection of ethanolamine-HCI.

e Binary Interaction Analysis:

[e]

Prepare a series of dilutions of the PROTAC in running buffer (e.g., HBS-EP+).

o Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to
the highest concentration.

o Regenerate the surface between injections if necessary, using a mild regeneration solution
(e.g., 50 mM NaOH).

o Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate
(kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the binary
interaction.[13]

e Ternary Interaction Analysis:

o Prepare a series of solutions containing a fixed, saturating concentration of the POI and
varying concentrations of the PROTAC in running buffer.

o Inject these solutions over the immobilized E3 ligase surface.

o Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the
ternary complex formation.[13]

o Cooperativity Calculation:

o Calculate the cooperativity factor (a) using the formula: a = KD (binary) / KD (ternary).[13]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.
[13] It directly measures the heat released or absorbed during a binding event, providing
information on the binding affinity (KD), enthalpy (AH), and stoichiometry (n).[13]

Application Note: ITC is a solution-based technique that does not require labeling or
immobilization. It provides a complete thermodynamic profile of the interaction, which can be
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crucial for understanding the driving forces behind ternary complex formation. However, ITC
typically requires larger amounts of protein and compound compared to other techniques.[10]

Protocol: ITC Measurement of Cooperativity
e Sample Preparation:

o Dialyze the purified POl and E3 ligase complex extensively against the same buffer (e.g.,
20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5).

o Dissolve the PROTAC in the final dialysis buffer.
» Binary Titrations:

o PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 uM) and
the injection syringe with the PROTAC solution (e.g., 100-200 uM). Perform the titration
and analyze the data using a one-site binding model to determine the binary KD1.[13]

o PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC
solution. Perform the titration to determine the binary KD2.

o Ternary Titration:

[e]

Fill the ITC cell with a solution of the E3 ligase pre-saturated with the POI.

o

Fill the injection syringe with the PROTAC solution.

[¢]

Perform the titration of the PROTAC into the pre-formed binary complex.

o

Analyze the data to determine the apparent KD for ternary complex formation.
o Cooperativity Calculation:

o Calculate the cooperativity factor (a) using the binding affinities obtained from the binary
and ternary titrations.

Biolayer Interferometry (BLI)
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BLI is another label-free optical biosensing technique that measures changes in the
interference pattern of white light reflected from the surface of a biosensor tip.

Application Note: BLI offers higher throughput than SPR and ITC and requires smaller sample
volumes.[10] It is well-suited for screening PROTAC libraries for their ability to form ternary
complexes. While it provides kinetic information, it is generally considered to have lower
sensitivity than SPR.[10]

Cellular Techniques for Ternary Complex Formation

Cellular assays are crucial for confirming that ternary complex formation occurs within a
physiological context.[2]

NanoBRET™ (Bioluminescence Resonance Energy
Transfer)

NanoBRET™ is a proximity-based assay that measures the energy transfer between a
bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein
labeled with a fluorescent ligand).[14][15]
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Application Note: The NanoBRET™ assay is a powerful tool for studying PROTAC-induced
ternary complex formation in living cells in real-time.[2][14] It allows for the quantification of
complex formation and can be used to determine the potency (EC50) and kinetics of PROTACs
in a cellular environment.[2]

Protocol: NanoBRET™ Ternary Complex Assay
e Cell Culture and Transfection:
o Plate cells (e.g., HEK293) in a 96-well plate.

o Co-transfect the cells with plasmids encoding the POI fused to NanoLuc® and the E3
ligase fused to HaloTag®.
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e PROTAC Treatment:
o Prepare serial dilutions of the PROTAC in Opti-MEM.
o Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.
o Add the PROTAC/ligand mix to the cells and incubate.
 Signal Detection:
o Add the NanoBRET™ Nano-Glo® Substrate to all wells.

o Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate
reader equipped for BRET measurements.

o Data Analysis:
o Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

o Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-
response curve to determine the EC50.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)

TR-FRET is another proximity-based assay that utilizes the long-lived fluorescence of
lanthanide donors to reduce background fluorescence.[16][17]

Application Note: TR-FRET is a robust and sensitive high-throughput screening assay for
identifying and characterizing PROTACSs that promote ternary complex formation.[16][18] It is
an in-vitro assay that can be readily automated.

Protocol: TR-FRET Ternary Complex Assay
* Reagent Preparation:

o Prepare purified, tagged proteins (e.g., GST-POI and His-E3 Ligase).
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o Prepare TR-FRET donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-d2)
antibodies.

e Assay Procedure:
o In a 384-well plate, add the GST-POI, His-E3 Ligase, and serial dilutions of the PROTAC.
o Incubate to allow for complex formation.
o Add the donor and acceptor antibodies and incubate.

 Signal Detection:

o Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-
FRET-compatible plate reader.

o Data Analysis:
o Calculate the TR-FRET ratio and plot it against the PROTAC concentration.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized
PROTACS.

Table 1: Biophysical Characterization of PROTAC Ternary Complexes
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Binary
. Cooper
PROTA Target E3 Techniq KD Ternary tivit Referen
ativi
C Protein Ligase ue (PROTA KD () i ce
o
C to E3)
MZ1 Brd4dBD2  VHL SPR 29 nM 5.8 nM 5 [9]
MZ1 Brd4BD2  VHL ITC 66 nM 13 nM 5.1 [9]
ARV-771 BRD4 VHL SPR ~70 nM N/A >1 [8]
dBET1 BRD4 CRBN TR-FRET N/A N/A N/A [18]
CRBN-
CPS2 CDK2 SPR N/A 1.21 nM ~98
DDB1
Table 2: Cellular Characterization of PROTAC Ternary Complexes
Ternary
Target . .
PROTAC ) E3 Ligase Technique Complex Reference
Protein
EC50
dBET1 BRD2(BD1) CRBN TR-FRET 412 nM [16]
PROTAC
BET BRD2(BD1) CRBN TR-FRET 4.1 nM [16]
Degrader-1
PROTAC
BET BRD2(BD1) CRBN TR-FRET 12.3 nM [16]
Degrader-2

Logical Relationships in PROTAC Efficacy

The efficacy of a PROTAC is a multifactorial process where ternary complex formation is a

necessary but not always sufficient step for target degradation.[6]
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In conclusion, a multi-pronged approach utilizing both biophysical and cellular assays is
essential for a comprehensive understanding of PROTAC-mediated ternary complex formation
and for the rational design of effective protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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